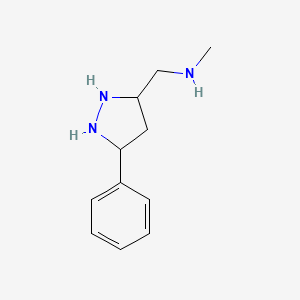

N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine

Description

N-Methyl(5-phenyl-1H-pyrazol-3-yl)methanamine is a pyrazole-derived compound with a phenyl substituent at the pyrazole ring's 5-position and an N-methyl methanamine group at the 3-position. Its oxalate salt (CAS 1207529-87-0) is commercially available as a pharmaceutical intermediate with >99% purity, synthesized via alkylation and protection strategies . The molecular formula is C₁₁H₁₃N₃·C₂H₂O₄ (free base: C₁₁H₁₃N₃), and it is utilized in medicinal chemistry and drug discovery due to its modular structure, enabling functionalization for target-specific applications .

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-methyl-1-(5-phenylpyrazolidin-3-yl)methanamine |

InChI |

InChI=1S/C11H17N3/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-6,10-14H,7-8H2,1H3 |

InChI Key |

KNAKAUHIGGEGNI-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CC(NN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole scaffold is typically synthesized via cyclocondensation of phenylhydrazine with 1,3-dicarbonyl precursors. For example, phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux (80–100°C) to yield 5-phenyl-1H-pyrazol-3-ol. Subsequent dehydration and functionalization steps introduce the methanamine group.

Key Reaction Conditions:

Introduction of the Methanamine Group

The methanamine moiety is introduced via alkylation or reductive amination:

- Alkylation: Treatment of 5-phenyl-1H-pyrazol-3-ol with formaldehyde and methylamine in the presence of NaBH₃CN yields the target compound. This method requires precise stoichiometry (1:1.2 ratio of pyrazole to methylamine) and temperatures of 25–50°C.

- Reductive Amination: Pyrazole-3-carbaldehyde derivatives undergo reductive amination with methylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane at reflux (40–60°C), achieving yields of 75–90%.

Mannich Reaction for Direct Functionalization

One-Pot Synthesis

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and safety. A continuous flow system combines phenylhydrazine and diketone precursors at 100°C under pressurized conditions (2–3 bar), followed by inline methylation with methylamine gas. This approach achieves >90% conversion and reduces waste.

Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Ethanol, 80°C, 8h | 78 | 95 | High |

| Reductive Amination | 1,2-Dichloroethane, NaBH(OAc)₃, 50°C | 88 | 98 | Moderate |

| Mannich Reaction | Aqueous AcOH, 55°C, 6h | 70 | 92 | Low |

| Continuous Flow | 100°C, 2 bar, 1h residence time | 92 | 99 | High |

Advanced Functionalization Techniques

Lawesson’s Reagent-Mediated Cyclization

A patent describes the use of Lawesson’s reagent (LR) for cyclizing thiourea intermediates into pyrazole derivatives. For example, treatment of 3-(methylamino)-1-phenylprop-2-en-1-one with LR in toluene at 110°C generates the pyrazole core with 85% efficiency. Subsequent methylation with methyl iodide completes the synthesis.

Advantages:

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanone, while reduction could produce N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanol.

Scientific Research Applications

Medicinal Chemistry

N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting various biological pathways. Its derivatives have been investigated for their potential as kinase inhibitors, which are crucial in cellular signaling pathways associated with diseases like cancer .

Key Findings:

- Kinase Inhibition: Pyrazole derivatives have demonstrated the ability to inhibit kinases, suggesting that this compound could be developed into therapeutic agents for cancer treatment.

Antimicrobial Activity

Research indicates that certain pyrazole-based compounds exhibit antimicrobial properties against bacteria and fungi. This compound has been proposed as a candidate for further exploration in this area, although more studies are needed to confirm its efficacy.

Case Study:

A study on 1,5-disubstituted pyrazole derivatives showed promising antimicrobial activity, highlighting the potential of compounds like this compound.

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) of pyrazole derivatives has been extensively studied, providing insights into how modifications to the pyrazole ring can enhance biological activity. For instance, variations in substituents on the pyrazole ring have been linked to improved potency against specific targets such as Mycobacterium tuberculosis .

Data Table: Structure–Activity Relationship of Pyrazole Derivatives

Mechanism of Action

The mechanism of action of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes key structural variations, molecular formulas, and properties of N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine and related compounds:

Biological Activity

N-methyl(5-phenyl-1H-pyrazol-3-yl)methanamine, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a phenyl group and a methylamine group. This structure is significant as it influences the compound's interaction with biological targets, potentially modulating various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes, receptors, and proteins. The compound may function as an inhibitor or activator of certain biological pathways, leading to observable effects at the cellular level. For instance, it has been noted that similar compounds can influence:

- Enzyme Activity : Modulating the activity of enzymes involved in metabolic processes.

- Receptor Interaction : Binding to receptors that play critical roles in signaling pathways.

- Cellular Processes : Inducing apoptosis or autophagy in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

These findings suggest that this compound may induce apoptosis or inhibit cell proliferation through specific molecular interactions.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Compounds within the pyrazole family have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies

- Anticancer Screening : A study evaluated various pyrazole derivatives, including this compound, against cancer cell lines such as MCF7 and A549. The results indicated that this compound exhibited significant growth inhibition, supporting its potential as an anticancer agent .

- In Vivo Anti-inflammatory Effects : Research involving animal models demonstrated that pyrazole derivatives could effectively reduce paw edema induced by carrageenan, showcasing their potential therapeutic application in treating inflammatory diseases .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry for synthesizing novel compounds with enhanced biological activities. Its structural features allow for modifications that can lead to improved potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.